Ethyl 4-hydroxyoctanoate
CAS No.: 57753-66-9
Cat. No.: VC19580818
Molecular Formula: C10H20O3
Molecular Weight: 188.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57753-66-9 |
|---|---|
| Molecular Formula | C10H20O3 |
| Molecular Weight | 188.26 g/mol |
| IUPAC Name | ethyl 4-hydroxyoctanoate |
| Standard InChI | InChI=1S/C10H20O3/c1-3-5-6-9(11)7-8-10(12)13-4-2/h9,11H,3-8H2,1-2H3 |
| Standard InChI Key | CVRDXMOYGSJRGF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(CCC(=O)OCC)O |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
Ethyl 4-hydroxyoctanoate belongs to the class of hydroxy fatty acid esters, featuring an eight-carbon backbone (octanoic acid) with a hydroxyl (-OH) group at the fourth position and an ethyl ester group at the terminal carboxyl group. The IUPAC name, ethyl 4-hydroxyoctanoate, reflects this arrangement, while its InChIKey (CVRDXMOYGSJRGF-UHFFFAOYSA-N) provides a unique identifier for its stereochemical configuration .
Physicochemical Characteristics
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 188.26 g/mol | |
| Boiling Point | Not explicitly reported | - |
| Density | Not explicitly reported | - |
| Retention Index (GC) | 2014 (DB-Wax column) |
Synthesis and Production Methods
Biocatalytic Approaches
The synthesis of ethyl 4-hydroxyoctanoate predominantly relies on biocatalytic processes employing recombinant enzymes or microbial systems. For instance, Vulcanchem outlines a method using ketoreductases to asymmetrically reduce 4-chloro-3-oxooctanoate precursors, achieving enantioselectivity exceeding 99% under optimized pH (7.0–9.0) and temperature (25–45°C) conditions . This approach mirrors techniques described in patent WO2014075447A1, where halohydrin dehalogenases facilitate cyanide substitution in analogous esters .
Reaction Optimization
Critical parameters for maximizing yield include:
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Substrate Concentration: 35–40% (w/v) for efficient microbial uptake .
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Cofactors: NADPH or NADH for electron transfer in redox reactions.
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Solvent Systems: Mixed aqueous-organic phases (e.g., toluene and buffer) to stabilize enzymes and substrates .
A comparative analysis of synthesis methods reveals that biocatalysis outperforms traditional chemical routes in stereochemical control, albeit with higher initial enzyme production costs .
Industrial and Research Applications
Pharmaceutical Intermediates
Ethyl 4-hydroxyoctanoate serves as a chiral building block for synthesizing active pharmaceutical ingredients (APIs). Its hydroxyl group enables hydrogen bonding with biological targets, enhancing drug-receptor interactions. For example, derivatives of this compound are investigated for anti-inflammatory and antimicrobial properties, though specific drug candidates remain proprietary.
Biochemical Research
In microbial fermentation studies, ethyl 4-hydroxyoctanoate acts as a metabolic pathway enhancer. Recent experiments demonstrate its role in upregulating β-oxidation pathways in Saccharomyces cerevisiae, increasing acetyl-CoA production by 22% compared to controls. This finding underscores its potential in biofuel production and bioremediation.
Flavor and Fragrance Industry
While direct applications in this sector are less documented, structurally similar hydroxy esters (e.g., ethyl 4-hydroxybutanoate) are known for caramel-like odors . Ethyl 4-hydroxyoctanoate’s longer carbon chain may contribute to sustained fragrance release in cosmetic formulations, warranting further exploration.
Analytical Characterization
Gas Chromatography (GC)
The NIST WebBook reports a retention index of 2014 for ethyl 4-hydroxyoctanoate on a DB-Wax capillary column, using helium as the carrier gas at 40°C . This data aids in purity assessment during synthetic workflows.
Spectroscopic Techniques
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Infrared (IR) Spectroscopy: Peaks at 3450 cm (O-H stretch) and 1740 cm (ester C=O stretch) confirm functional groups.
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Mass Spectrometry (MS): A molecular ion peak at m/z 188.26 aligns with its molecular weight .
Future Research Directions
Green Chemistry Innovations
Developing immobilized enzyme systems could reduce production costs and improve reusability. For example, covalent bonding of ketoreductases to magnetic nanoparticles may enhance stability under industrial conditions .
Expanded Biomedical Applications
Preliminary studies suggest that ethyl 4-hydroxyoctanoate derivatives inhibit cyclooxygenase-2 (COX-2), a target in anti-inflammatory drug design. Clinical trials are needed to validate efficacy and safety.
Environmental Impact Assessments
While the compound is biodegradable, its ecotoxicity profile remains uncharacterized. Standardized OECD tests (e.g., Daphnia magna acute toxicity assays) are recommended to ensure sustainable use.
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